molecular formula C11H17N3O6 B12394255 5-(2-Hydroxyethyl)cytidine

5-(2-Hydroxyethyl)cytidine

Cat. No.: B12394255
M. Wt: 287.27 g/mol
InChI Key: PXHKHCSQQQUDBL-LCFZEIEZSA-N
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Description

5-(2-Hydroxyethyl)cytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound has garnered attention due to its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that play a crucial role in the regulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-(2-Hydroxyethyl)cytidine can be synthesized through a photochemical reaction involving cytidine or its derivatives with 2-iodoethanol. The reaction typically takes place in anhydrous acetonitrile or a 25% aqueous acetonitrile solution under UV irradiation at 254 nm .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical synthesis, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the cytidine ring or the hydroxyl group, potentially yielding various reduced forms of the compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Reduced forms of the cytidine ring or hydroxyl group.

    Substitution: Various substituted cytidine analogs depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxyethyl)cytidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in inhibiting DNA methyltransferases, which has implications in gene expression and epigenetics.

    Medicine: Due to its potential anti-tumor activity, this compound is being explored as a therapeutic agent in cancer treatment.

    Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

5-(2-Hydroxyethyl)cytidine exerts its effects primarily by inhibiting DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, a process that regulates gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, leading to anti-metabolic and anti-tumor effects .

Comparison with Similar Compounds

    Cytidine: The parent compound, which is a nucleoside molecule involved in the synthesis of RNA.

    Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.

    5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Uniqueness: 5-(2-Hydroxyethyl)cytidine is unique due to its specific structural modification, which enhances its ability to inhibit DNA methyltransferases and its potential anti-tumor activity. This makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O6/c12-9-5(1-2-15)3-14(11(19)13-9)10-8(18)7(17)6(4-16)20-10/h3,6-8,10,15-18H,1-2,4H2,(H2,12,13,19)/t6-,7?,8+,10-/m1/s1

InChI Key

PXHKHCSQQQUDBL-LCFZEIEZSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCO

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCO

Origin of Product

United States

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